N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their broad applications in the biological, pharmaceutical, and material fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves the formation of the quinazolinone core followed by functionalization at specific positions. One common method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and allows for the construction of the quinazolinone framework under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: Functional groups on the quinazolinone ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The compound can act as a ligand for G-protein-coupled receptors (GPCRs), ion channels, and nuclear receptors . It can also inhibit the activity of kinases and proteases, thereby modulating various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide
- N′-[2-(morpholin-4-yl)ethyl]-N-(oxolan-2-ylmethyl)ethanediamide
Uniqueness
N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is unique due to its specific functional groups and the presence of the oxolan-2-ylmethyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c24-17(21-13-14-7-6-12-25-14)10-2-1-5-11-20-18-15-8-3-4-9-16(15)22-19(26)23-18/h3-4,8-9,14H,1-2,5-7,10-13H2,(H,21,24)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVOOBORJHAZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.